molecular formula C12H15ClN2O B1429565 2-Chloro-4-(4-methylpiperazino)benzaldehyde CAS No. 51420-30-5

2-Chloro-4-(4-methylpiperazino)benzaldehyde

Cat. No.: B1429565
CAS No.: 51420-30-5
M. Wt: 238.71 g/mol
InChI Key: JHKAOEWIJKITLH-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-methylpiperazino)benzaldehyde is a chemical compound with the molecular formula C12H15ClN2O and a molecular weight of 238.71 g/mol. It is characterized by a complex structure that includes a chloro-substituted benzaldehyde moiety and a methylpiperazino group.

Preparation Methods

The synthesis of 2-Chloro-4-(4-methylpiperazino)benzaldehyde typically involves the reaction of 2-chloro-4-nitrobenzaldehyde with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

2-Chloro-4-(4-methylpiperazino)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-Chloro-4-(4-methylpiperazino)benzaldehyde has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: This compound can be used in the study of biological processes and interactions due to its structural properties.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-methylpiperazino)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on target molecules, leading to alterations in their structure and function . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Chloro-4-(4-methylpiperazino)benzaldehyde can be compared with other similar compounds, such as:

    2-Chloro-N-(4-(4-methylpiperazino)phenyl)benzamide: This compound shares structural similarities but differs in its functional groups and applications.

    4-(4-Methylpiperazino)benzaldehyde: Lacks the chloro substituent, leading to different reactivity and applications.

Properties

IUPAC Name

2-chloro-4-(4-methylpiperazin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c1-14-4-6-15(7-5-14)11-3-2-10(9-16)12(13)8-11/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKAOEWIJKITLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30732968
Record name 2-Chloro-4-(4-methylpiperazin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51420-30-5
Record name 2-Chloro-4-(4-methylpiperazin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-(4-methylpiperazin-1-yl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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